6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15BrClNO2 and a molecular weight of 404.69 g/mol . This compound is characterized by the presence of a quinoline core substituted with a bromo group, an isopropoxyphenyl group, and a carbonyl chloride group. It is primarily used in research and development, particularly in the fields of chemistry and biology .
Scientific Research Applications
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (such as egfr and her2) by binding to the atp-binding site, thereby inhibiting the phosphorylation and activation of these receptors .
Biochemical Pathways
Inhibition of egfr and her2 can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
If it acts as an inhibitor of egfr and her2, it could potentially lead to decreased cell proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The compound’s binding interactions with specific proteins and enzymes are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its localization and subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The bromo group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Coupled Products: Formed from coupling reactions involving the bromo group.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
- 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
- 6-Bromo-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Uniqueness
6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and biological activity compared to its analogs with different alkoxy groups .
Properties
IUPAC Name |
6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDDCVQLVDYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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